molecular formula C18H21ClN4O B4736767 N-(3-chloro-4-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide

N-(3-chloro-4-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide

Cat. No. B4736767
M. Wt: 344.8 g/mol
InChI Key: LUMBOCDCADUUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, commonly known as CM156, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CM156 is a piperazine derivative that exhibits potent antitumor activity and has been shown to selectively induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of CM156 involves the activation of the mitochondrial pathway and the inhibition of the Akt/mTOR signaling pathway. CM156 induces apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS), which cause mitochondrial dysfunction and release of cytochrome c. The released cytochrome c activates caspase-9, which in turn activates caspase-3, leading to apoptosis. Moreover, CM156 inhibits the Akt/mTOR signaling pathway, which is known to promote cell survival and proliferation.
Biochemical and Physiological Effects
CM156 has been shown to exhibit potent antitumor activity in vitro and in vivo. It selectively induces apoptosis in cancer cells, while sparing normal cells. Moreover, CM156 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, the biochemical and physiological effects of CM156 on normal cells and tissues are still not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of CM156 is its potent antitumor activity and its ability to sensitize cancer cells to chemotherapy and radiation therapy. Moreover, CM156 exhibits selective toxicity towards cancer cells, making it a promising candidate for targeted therapy. However, one of the main limitations of CM156 is its poor solubility in water, which makes it difficult to administer in vivo. Moreover, the toxicity and pharmacokinetics of CM156 in vivo are still not fully understood and require further investigation.

Future Directions

There are several future directions for the research and development of CM156. One of the main directions is the optimization of the synthesis method to improve the yield and purity of the compound. Moreover, the development of analogs and derivatives of CM156 with improved solubility and pharmacokinetics is another direction for future research. Furthermore, the investigation of the toxicity and pharmacokinetics of CM156 in vivo is necessary to evaluate its potential for clinical use. Finally, the evaluation of the efficacy of CM156 in combination with other chemotherapy and radiation therapy agents is another direction for future research.

Scientific Research Applications

CM156 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a range of cancer types, including breast, lung, and colon cancer. CM156 selectively induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the Akt/mTOR signaling pathway. Moreover, CM156 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-14-5-6-15(12-17(14)19)21-18(24)23-10-8-22(9-11-23)13-16-4-2-3-7-20-16/h2-7,12H,8-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMBOCDCADUUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.